3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde
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Description
“3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde” is a complex organic compound. It contains a benzaldehyde group which is a type of aromatic aldehyde, a phosphanylidene group which is a type of organophosphorus compound, and an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the triphenylphosphanylidene group. This group would likely contribute significantly to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phosphanylidene and amino groups. The phosphanylidene group is known to participate in a variety of chemical reactions, particularly those involving the formation of C-P bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phosphanylidene group could potentially make the compound more reactive. Additionally, the aromatic benzaldehyde group could contribute to the compound’s stability .
Future Directions
Future research could focus on exploring the potential applications of this compound, particularly in areas where the unique properties of the phosphanylidene group could be utilized. This could include its use in the synthesis of other complex organic compounds, or in the development of new materials or pharmaceuticals .
Properties
IUPAC Name |
3-chloro-4-[(triphenyl-λ5-phosphanylidene)amino]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClNOP/c26-24-18-20(19-28)16-17-25(24)27-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBFRHLGCGYFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)C=O)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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